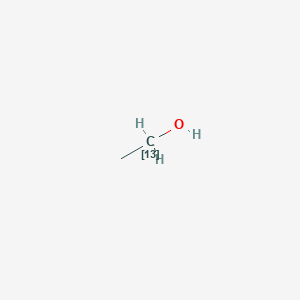

Ethanol-1-13C

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethanol-1-13C can be synthesized through the fermentation of glucose-1-13C using yeast. The glucose-1-13C is first prepared by photosynthetic incorporation of carbon-13 dioxide into glucose. The fermentation process then converts glucose-1-13C into this compound under anaerobic conditions .

Industrial Production Methods: Industrial production of this compound involves the use of carbon-13 labeled substrates, such as glucose-1-13C, which are fermented by microorganisms. The process is carefully controlled to ensure high isotopic purity and yield .

Types of Reactions:

Oxidation: this compound undergoes oxidation to form acetaldehyde-1-13C and further oxidation to acetic acid-1-13C.

Reduction: this compound can be reduced to ethane-1-13C under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives, such as ethyl halides.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium dichromate (K2Cr2O7) in acidic medium or enzymatic catalysts.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Substitution: Halogenating agents like hydrogen halides (HX) are used for substitution reactions.

Major Products:

Oxidation: Acetaldehyde-1-13C, acetic acid-1-13C.

Reduction: Ethane-1-13C.

Substitution: Ethyl halides (e.g., ethyl chloride-1-13C).

Applications De Recherche Scientifique

Metabolic Studies

Ethanol-1-13C is widely used in metabolic research to trace metabolic pathways in vivo. Its incorporation into metabolites allows researchers to study the dynamics of metabolic processes.

Case Study: In Vivo Detection of Brain Metabolites

A study utilized in vivo Magnetic Resonance Spectroscopy (MRS) to investigate the labeling of brain metabolites after the intravenous administration of this compound. The results demonstrated the effective tracing of metabolic products, revealing insights into brain metabolism under various conditions .

Food Science

In food science, this compound serves as a tracer to study fermentation processes and the metabolic pathways of yeast and bacteria.

Research Example: Fermentation Analysis

A study analyzed the effects of ethanol on bacterial cultures using -labeled carbon sources. The findings indicated that extracellular ethanol significantly influenced bacterial growth dynamics and metabolic activity .

Pharmacokinetics

This compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ethanol in biological systems.

Example: Alcohol Metabolism Studies

Research has shown that using this compound can help elucidate how different factors affect alcohol metabolism in humans, providing valuable data for understanding alcohol-related disorders .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the primary techniques used with this compound for analyzing complex mixtures and studying molecular interactions.

Application: Structural Elucidation

The unique NMR signals from this compound allow for detailed structural elucidation of compounds in mixtures, enhancing the understanding of chemical reactions and interactions .

Mass Spectrometry

This compound can also be used in mass spectrometry to improve the specificity and sensitivity of detection methods in complex biological samples.

Application: Tracing Metabolic Pathways

Mass spectrometry coupled with this compound enables researchers to trace specific metabolic pathways by identifying labeled metabolites within biological matrices .

Mécanisme D'action

Ethanol-1-13C exerts its effects primarily through its interaction with various enzymes and receptors in the body. The carbon-13 isotope does not alter the chemical properties of ethanol but allows for detailed tracking and analysis using NMR spectroscopy. Ethanol affects the central nervous system by modulating ion channels, enzymes, and receptors, including acetylcholine, serotonin, GABA, and NMDA receptors .

Comparaison Avec Des Composés Similaires

Ethanol-2-13C: Another isotopically labeled ethanol where the carbon-2 atom is replaced with carbon-13.

Methanol-13C: A carbon-13 labeled methanol used for similar analytical purposes.

Acetaldehyde-13C2: A doubly labeled acetaldehyde with two carbon-13 atoms.

Uniqueness: Ethanol-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for studies focusing on the initial carbon atom in metabolic pathways and reaction mechanisms. This specificity allows for precise tracking and analysis in various scientific applications .

Activité Biologique

Ethanol-1-13C, a stable isotope-labeled form of ethanol, is extensively used in metabolic studies due to its unique properties that allow for the tracing of carbon metabolism in biological systems. This article explores the biological activity of this compound, focusing on its metabolic pathways, isotopic fractionation, and applications in various research fields.

Overview of this compound

This compound is characterized by the presence of a carbon-13 isotope at the first carbon position of the ethanol molecule. This isotopic labeling enables researchers to track metabolic processes and understand the distribution of carbon atoms during biochemical reactions. The compound is particularly valuable in studies involving fermentation and carbohydrate metabolism.

Metabolic Pathways Involving this compound

Ethanol is primarily produced through anaerobic fermentation pathways. The main pathways include:

- Embden-Meyerhof-Parnas (EMP) Pathway : This pathway is the most common route for glucose catabolism, leading to ethanol production in yeast and other microorganisms.

- Entner-Doudoroff (ED) Pathway : Utilized by certain bacteria, this pathway also contributes to ethanol formation but operates differently than the EMP pathway.

- Reductive Pentose Phosphate (RPP) Pathway : Although less studied, this pathway has been shown to produce ethanol with distinct isotopic signatures.

Isotopic Fractionation

Research has demonstrated that different metabolic pathways lead to unique isotopic fractionation patterns in ethanol production. For instance, studies using isotopic quantitative nuclear magnetic resonance (NMR) spectroscopy have shown that:

- The EMP pathway produces a specific ratio at both methyl and methylene positions in ethanol.

- The RPP pathway exhibits a significant kinetic isotope effect primarily at the methylene position, indicating that enzyme activity influences isotopic distribution during fermentation .

Case Study 1: Fermentation Studies

A study investigated the metabolic yield response of yeast strains to varying glucose concentrations using -labeled substrates. The findings indicated that different yeast strains exhibited distinct isotopic signatures when metabolizing this compound, highlighting the role of genetic variation in metabolic efficiency .

| Yeast Strain | Glucose Concentration (g/L) | Yield (g Ethanol/g Glucose) | Isotopic Signature |

|---|---|---|---|

| Strain A | 100 | 0.45 | δ13C = -20‰ |

| Strain B | 100 | 0.50 | δ13C = -18‰ |

| Strain C | 150 | 0.40 | δ13C = -22‰ |

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of ethanol production using -labeled substrates to trace carbon flow in ecosystems. The results suggested that this compound could be used as a tracer for understanding carbon cycling in agricultural systems, providing insights into how different farming practices affect carbon emissions and sequestration .

Applications of this compound

The use of this compound extends beyond basic research into practical applications:

- Metabolic Flux Analysis : By employing labeling, researchers can analyze metabolic pathways and fluxes in real-time, providing insights into cellular metabolism under various conditions.

- Food and Beverage Industry : The compound is used to study fermentation processes in brewing and winemaking, helping optimize production methods and improve product quality.

- Clinical Research : this compound is utilized in studies investigating alcohol metabolism in humans, aiding in understanding the effects of alcohol consumption on health.

Propriétés

IUPAC Name |

(113C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480248 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-23-5 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14742-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.